(S)-3-Amino-2-oxo-azepane hydrochloride

Catalog No.
S685263
CAS No.
26081-07-2
M.F
C6H13ClN2O
M. Wt
164.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Amino-2-oxo-azepane hydrochloride

CAS Number

26081-07-2

Product Name

(S)-3-Amino-2-oxo-azepane hydrochloride

IUPAC Name

(3S)-3-aminoazepan-2-one;hydrochloride

Molecular Formula

C6H13ClN2O

Molecular Weight

164.63 g/mol

InChI

InChI=1S/C6H12N2O.ClH/c7-5-3-1-2-4-8-6(5)9;/h5H,1-4,7H2,(H,8,9);1H/t5-;/m0./s1

InChI Key

LWXJCGXAYXXXRU-JEDNCBNOSA-N

SMILES

Array

Canonical SMILES

C1CCNC(=O)C(C1)N.Cl

Isomeric SMILES

C1CCNC(=O)[C@H](C1)N.Cl

The exact mass of the compound (S)-3-Aminoazepan-2-one hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-3-Amino-2-oxo-azepane hydrochloride (CAS 26081-07-2), also known as L-alpha-amino-epsilon-caprolactam hydrochloride, is a conformationally restricted cyclic diamine utilized in the synthesis of peptidomimetics, bengamide E analogs, and lysine sulfonamide HIV protease inhibitors . Supplied as a crystalline hydrochloride salt, it provides a pre-cyclized, enantiopure caprolactam scaffold that circumvents the synthetic overhead of constructing seven-membered rings from linear aliphatic precursors. The salt form delivers an aqueous solubility of 10 mg/mL in standard phosphate-buffered saline (pH 7.2) , ensuring reliable dissolution profiles for both aqueous bioprocessing and organic synthetic workflows without the hygroscopic handling issues associated with free base amines.

Substituting (S)-3-Amino-2-oxo-azepane hydrochloride with racemic DL-alpha-amino-epsilon-caprolactam or linear L-lysine introduces severe process inefficiencies. Utilizing the racemic mixture caps the theoretical yield of the desired (S)-enantiomer at 50% and mandates complex downstream chiral resolution, often requiring specialized enzymatic hydrolysis with Cryptococcus laurentii [1]. Alternatively, attempting to substitute with linear L-lysine derivatives necessitates base-catalyzed intramolecular cyclization (e.g., refluxing with sodium methoxide for 4 hours), which typically achieves yields of only 66% due to competing oligomerization and hydrolysis side reactions. Furthermore, utilizing the free base form of the lactam instead of the hydrochloride salt compromises shelf life and introduces handling challenges due to its propensity to absorb ambient moisture and undergo premature ring-opening.

Bypassing Low-Yield Cyclization: Pre-formed Lactam vs. Linear L-Lysine Precursors

Synthesizing the caprolactam ring from linear precursors like L-lysine methyl ester requires harsh, base-catalyzed intramolecular cyclization. Standard protocols necessitate refluxing the linear precursor with strong bases (e.g., sodium methoxide) for 4 hours, which typically results in yields of only 66% due to competing oligomerization and hydrolysis side reactions . By procuring the pre-cyclized (S)-3-Amino-2-oxo-azepane hydrochloride, manufacturers completely bypass this step, instantly securing the conformationally restricted scaffold while eliminating the 34% material loss associated with de novo cyclization.

Evidence DimensionReaction yield and synthetic steps for scaffold generation
Target Compound Data100% pre-cyclized scaffold ready for immediate functionalization
Comparator Or BaselineLinear L-lysine methyl ester (requires 4-hour base reflux, yielding 66% lactam)
Quantified DifferenceEliminates a 4-hour reflux step and prevents 34% material loss
ConditionsIndustrial cyclization of L-lysine derivatives vs. direct use of L-AACL·HCl

Procuring the pre-cyclized lactam eliminates energy-intensive manufacturing steps and prevents oligomeric side-product formation during scale-up.

Yield Maximization in Chiral Synthesis: Enantiopure vs. Racemic Starting Materials

When synthesizing stereospecific pharmaceutical intermediates such as bengamide E analogs, the stereocenter at the 3-position is critical for target binding. Utilizing racemic DL-alpha-amino-epsilon-caprolactam limits the maximum theoretical yield of the target enantiomer to 50% and requires either chiral chromatography or enzymatic resolution . Procuring the enantiopure (S)-3-Amino-2-oxo-azepane hydrochloride guarantees 100% theoretical atom economy for the desired stereoisomer, doubling the effective yield and eliminating downstream resolution steps.

Evidence DimensionMaximum theoretical yield of (S)-configured downstream products
Target Compound Data100% theoretical yield (pre-resolved)
Comparator Or BaselineRacemic DL-AACL (50% maximum theoretical yield)
Quantified Difference2x increase in theoretical atom economy for the target enantiomer
ConditionsSynthesis of stereospecific bengamide or capuramycin analogs

Starting with the enantiopure salt doubles the effective yield of chiral APIs and removes the need for expensive enzymatic or chromatographic resolution.

Formulation and Storage Stability: Hydrochloride Salt vs. Free Base

The free base form of (S)-3-amino-hexahydro-2-azepinone is often isolated as a difficult-to-handle oil or a highly hygroscopic solid that is prone to moisture absorption and subsequent hydrolytic ring-opening. In contrast, (S)-3-Amino-2-oxo-azepane hydrochloride is an easily weighable, highly crystalline solid. The hydrochloride salt form allows for standard benchtop handling, straightforward purification via simple recrystallization from methanol, and provides an aqueous solubility of 10 mg/mL in PBS at pH 7.2 , ensuring reproducible dosing in both organic and aqueous reaction media.

Evidence DimensionPhysical state and handling characteristics
Target Compound DataStable, crystalline solid with quantitative aqueous solubility (10 mg/mL in PBS)
Comparator Or BaselineFree base (S)-3-amino-2-azepanone (hygroscopic, prone to hydrolysis)
Quantified DifferenceSignificant improvement in shelf-life and precision during stoichiometric weighing
ConditionsStandard laboratory storage and benchtop reaction preparation

The hydrochloride salt ensures batch-to-batch reproducibility, prevents degradation during storage, and simplifies precise stoichiometric additions.

Synthesis of Bengamide E Analogs and Capuramycin Derivatives

Utilizing the pre-cyclized, enantiopure lactam scaffold allows chemists to introduce the caprolactam moiety directly into bengamide structures without risking racemization or requiring low-yield, high-temperature cyclization steps .

Development of Lysine Sulfonamide HIV Protease Inhibitors

Leveraging the stable hydrochloride salt ensures precise stoichiometric coupling reactions in the generation of conformationally restricted peptidomimetics, supported by its reliable solubility profile in standard buffer systems.

Enzyme Assays and Chiral Resolution Benchmarking

Acting as a strictly enantiopure standard for calibrating L-alpha-amino-epsilon-caprolactam hydrolase activity in industrial L-lysine bioproduction processes, providing a reliable baseline against racemic mixtures .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

164.0716407 Da

Monoisotopic Mass

164.0716407 Da

Heavy Atom Count

10

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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